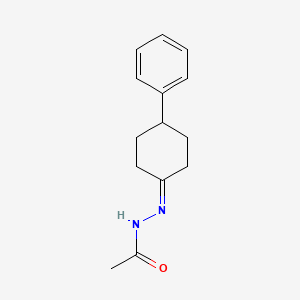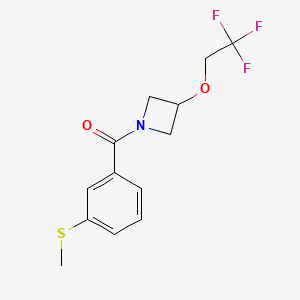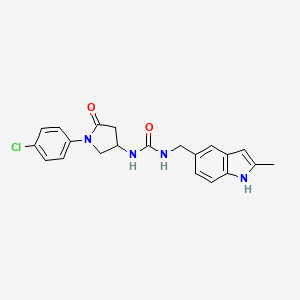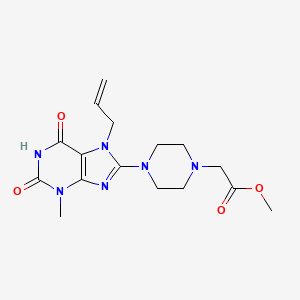![molecular formula C5H10O2 B2979279 2-[(2S)-Oxetan-2-yl]ethan-1-ol CAS No. 1416146-79-6](/img/structure/B2979279.png)
2-[(2S)-Oxetan-2-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2S)-Oxetan-2-yl]ethan-1-ol” is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C5H10O2 . The exact structure would require more specific information or computational chemistry methods to determine.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 102.132 and a density of 1.1±0.1 g/cm3 . Its boiling point is 206.0±8.0 °C at 760 mmHg . The melting point is not available .Mécanisme D'action
The mechanism of action of 2-[(2S)-Oxetan-2-yl]ethan-1-ol is not well understood. However, it is believed that the compound acts as a chiral auxiliary by controlling the stereochemistry of the reaction. The compound can also act as a ligand in organometallic chemistry by coordinating with metal ions.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of this compound. However, the compound is not known to have any significant toxicity or adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2S)-Oxetan-2-yl]ethan-1-ol is its high enantioselectivity. The compound can be synthesized with high optical purity, making it an ideal chiral building block. Additionally, the compound is relatively easy to synthesize and is commercially available. However, one of the limitations of the compound is its high cost, which may limit its use in large-scale synthesis.
Orientations Futures
There are several future directions for the use of 2-[(2S)-Oxetan-2-yl]ethan-1-ol in scientific research. One direction is the development of new synthetic methods for the compound. Another direction is the use of the compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the compound can be used in the development of new chiral catalysts and chiral stationary phases. Finally, the compound can be used in the development of new methods for asymmetric synthesis.
Méthodes De Synthèse
The synthesis of 2-[(2S)-Oxetan-2-yl]ethan-1-ol can be achieved through various methods. One of the most common methods is the asymmetric reduction of 2-oxo-4-phenylbutyric acid using chiral reducing agents such as borane, lithium aluminum hydride, or sodium borohydride. The reaction yields this compound with high enantioselectivity. Other methods of synthesis include the reduction of 2-oxo-4-phenylbutyric acid methyl ester, the reduction of 2-oxo-4-phenylbutyronitrile, and the reduction of 2-oxo-4-phenylbutyramide.
Applications De Recherche Scientifique
2-[(2S)-Oxetan-2-yl]ethan-1-ol has been extensively used in scientific research as a chiral building block. The compound has been used as a starting material for the synthesis of various pharmaceuticals such as the antihypertensive drug, moexipril, and the anti-inflammatory drug, meloxicam. The compound has also been used as a chiral auxiliary in asymmetric synthesis. For example, the compound has been used in the synthesis of chiral β-lactams and chiral α,β-unsaturated carbonyl compounds. Additionally, this compound has been used as a ligand in organometallic chemistry and as a chiral stationary phase in chromatography.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2S)-oxetan-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWXEPBGKJLBFK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2979200.png)
![3-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2979201.png)
![N-(4-chloro-2-fluorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2979203.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979204.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2979206.png)
![5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2979207.png)



![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2979213.png)

![(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2979217.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2979218.png)
